molecular formula C19H23FN4O2 B7135391 N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide

Cat. No.: B7135391
M. Wt: 358.4 g/mol
InChI Key: ICOBINGQXHQPLT-UHFFFAOYSA-N
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Description

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyrimidine ring, a piperidine ring, and a benzamide moiety, making it an interesting subject for chemical research and development.

Properties

IUPAC Name

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN4O2/c1-3-14-11-18(22-12-21-14)24-8-6-15(7-9-24)23-19(25)16-10-13(20)4-5-17(16)26-2/h4-5,10-12,15H,3,6-9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOBINGQXHQPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)NC(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.

    Piperidine Ring Formation: The piperidine ring is often formed via a reductive amination reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Coupling Reactions: The pyrimidine and piperidine intermediates are then coupled using a cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the desired intermediate.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biology: The compound can be used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide
  • Dimethyl 2,6-pyridinedicarboxylate
  • 2,2′-Bipyridyl

Uniqueness

N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]-5-fluoro-2-methoxybenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds, making it a valuable subject for further research and development.

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